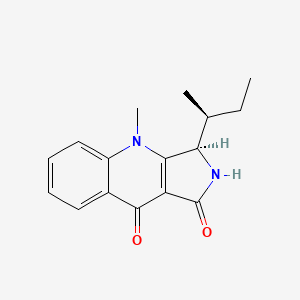
Quinolactacin A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolactacin A1 is a naturally occurring compound isolated from the fermentation broth of the fungus Penicillium citrinum. It is a member of the quinolone alkaloids, characterized by a unique quinolone skeleton conjugated with a gamma-lactam ring. This compound has garnered significant attention due to its potent biological activities, including inhibition of acetylcholinesterase, making it a promising candidate for research in neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinolactacin A1 involves the combination of amino acids L-valine and L-isoleucine, anthranilic acid, and acetic acid. The process typically includes the following steps:
Formation of the Quinolone Skeleton: The quinolone core is synthesized through a series of reactions involving the condensation of anthranilic acid with acetic acid and subsequent cyclization.
Incorporation of the Gamma-Lactam Ring: The gamma-lactam ring is introduced through a Dieckmann condensation reaction, which involves the cyclization of a beta-keto acid intermediate derived from L-valine and L-isoleucine.
Industrial Production Methods: Industrial production of this compound is achieved through solid-state fermentation of Penicillium citrinum. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Quinolactacin A1 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.
Major Products:
Oxidation: Quinolactacin A2
Reduction: Reduced forms of this compound
Substitution: Various quinolone derivatives
Scientific Research Applications
Quinolactacin A1 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of quinolone alkaloids.
Biology: this compound is used to investigate the biological pathways involved in acetylcholinesterase inhibition.
Medicine: Due to its acetylcholinesterase inhibitory activity, this compound is explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Mechanism of Action
Quinolactacin A1 is part of a broader class of quinolone alkaloids, which includes compounds such as quinolactacin A2, quinolactacin B, and quinolactacin C. These compounds share a similar quinolone skeleton but differ in the substituents attached to the core structure. This compound is unique due to its specific stereochemistry and the presence of a gamma-lactam ring, which contributes to its distinct biological activity .
Comparison with Similar Compounds
Quinolactacin A2: An oxidized form of quinolactacin A1 with similar biological activities.
Quinolactacin B: A related compound with variations in the substituents on the quinolone ring.
Quinolactacin C: Another member of the quinolactacin family with distinct structural features.
Properties
IUPAC Name |
(3R)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHQAMWKNPOTDV-TVQRCGJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
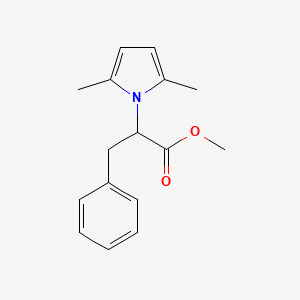
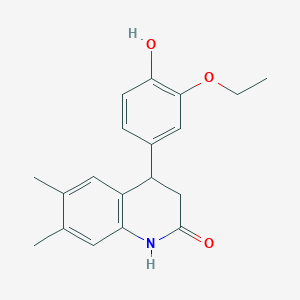
![(NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine](/img/structure/B10814083.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide](/img/structure/B10814087.png)
![methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B10814089.png)
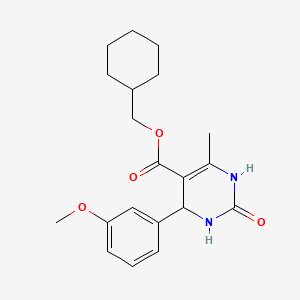

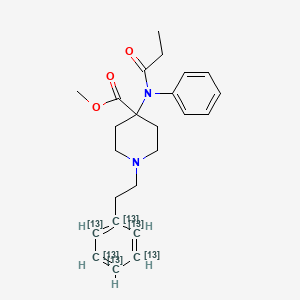
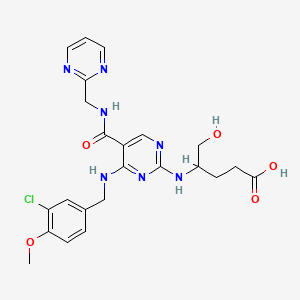
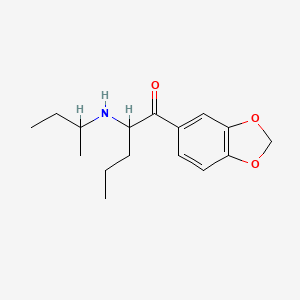
![8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B10814134.png)
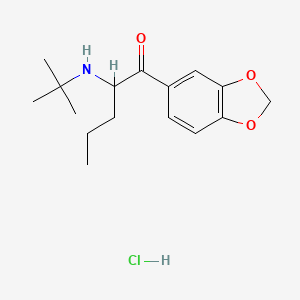

![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814148.png)
